
N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide: is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of both methoxy and nitro functional groups attached to phenyl rings, which are connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 3-methoxyaniline and 3-nitroaniline with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-methoxyaniline and 3-nitroaniline in an appropriate solvent such as dichloromethane.
- Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: N1-(3-aminophenyl)-N2-(3-methoxyphenyl)oxalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methoxyaniline, 3-nitroaniline, and oxalic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s functional groups may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its derivatives could be explored for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules. The methoxy group can influence the compound’s binding affinity to specific receptors or enzymes. The oxalamide linkage provides structural stability and can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
- N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide
- N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide
- N1-(3-methoxyphenyl)-N2-(3-chlorophenyl)oxalamide
Comparison:
- N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings, which can influence its reactivity and interaction with other molecules.
- Compounds with different substituents or positions of functional groups may exhibit variations in their chemical and biological properties, such as solubility, stability, and binding affinity.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-7-3-5-11(9-13)17-15(20)14(19)16-10-4-2-6-12(8-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWPVIDCLPDPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3019678.png)
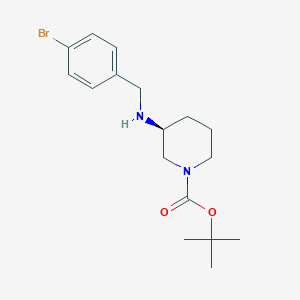

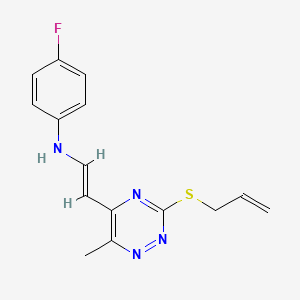
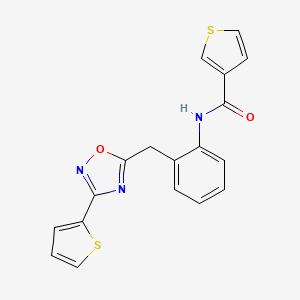
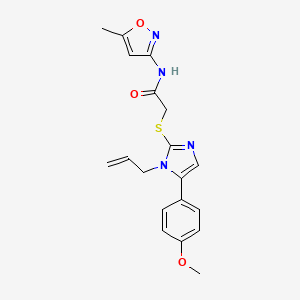
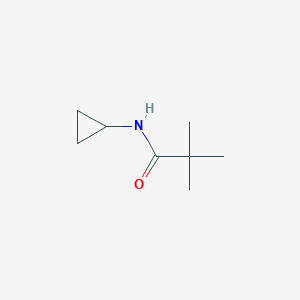
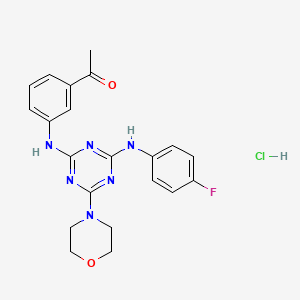
![8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3019690.png)
![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)
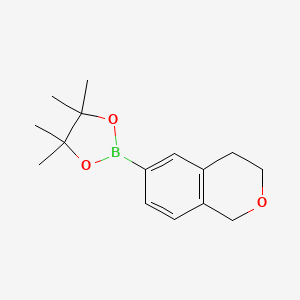
![ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B3019694.png)
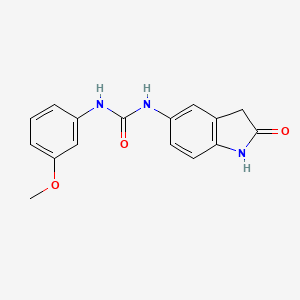
![2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3019699.png)
